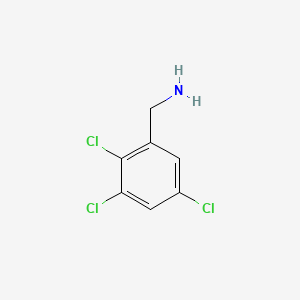![molecular formula C22H14FeN6NaO10S+ B560835 sodium;5-[[2,4-dihydroxy-5-[(2-hydroxy-3,5-dinitrophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonic acid;iron CAS No. 104199-50-0](/img/structure/B560835.png)
sodium;5-[[2,4-dihydroxy-5-[(2-hydroxy-3,5-dinitrophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonic acid;iron
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;5-[[2,4-dihydroxy-5-[(2-hydroxy-3,5-dinitrophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonic acid;iron is a complex organic compound. It is characterized by its intricate structure, which includes multiple diazenyl groups, hydroxyl groups, and sulfonic acid functionalities. This compound is often used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium;5-[[2,4-dihydroxy-5-[(2-hydroxy-3,5-dinitrophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonic acid;iron typically involves multiple steps. The process begins with the diazotization of 2-hydroxy-3,5-dinitrophenylamine, followed by coupling with 2,4-dihydroxy-5-aminophenyl. The resulting intermediate is then further diazotized and coupled with naphthalene-2-sulfonic acid. The final step involves the complexation with iron to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.
Reduction: Reduction of the diazenyl groups can lead to the formation of amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are typically used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced diazenyl compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound is used as a reagent in organic synthesis, particularly in the formation of azo dyes and pigments
Biology
In biological research, the compound is used as a staining agent due to its ability to bind to specific biomolecules. It is also used in the study of enzyme kinetics and protein interactions.
Medicine
The compound has potential applications in medicine, particularly in the development of diagnostic agents and therapeutic drugs. Its ability to form stable complexes with metals makes it useful in imaging and targeted drug delivery.
Industry
In the industrial sector, the compound is used in the production of dyes, pigments, and other colorants. Its stability and vibrant colors make it a valuable component in textile and printing industries.
Wirkmechanismus
The compound exerts its effects through various mechanisms, depending on its application. In biological systems, it can interact with proteins and enzymes, altering their activity. The diazenyl groups can participate in redox reactions, influencing cellular processes. The sulfonic acid group enhances the compound’s solubility and allows for interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Disodium 2,2’-dihydroxy-4,4’-dimethoxy-5,5’-disulfobenzophenone
- Disodium 5-({2,4-dihydroxy-5-[(2-hydroxy-3,5-dinitrophenyl)diazenyl]phenyl}diazenyl)-4-hydroxy-3
Uniqueness
Compared to similar compounds, sodium;5-[[2,4-dihydroxy-5-[(2-hydroxy-3,5-dinitrophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonic acid;iron stands out due to its complex structure and the presence of multiple functional groups. This complexity allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
104199-50-0 |
|---|---|
Molekularformel |
C22H14FeN6NaO10S+ |
Molekulargewicht |
633.281 |
IUPAC-Name |
sodium;5-[2-[(3Z)-3-[(E)-(3,5-dinitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinylidene]-6-hydroxy-4-oxocyclohexa-1,5-dien-1-yl]hydrazinyl]naphthalene-2-sulfonic acid;iron |
InChI |
InChI=1S/C22H14N6O10S.Fe.Na/c29-20-10-21(30)17(25-26-18-7-12(27(32)33)8-19(22(18)31)28(34)35)9-16(20)24-23-15-3-1-2-11-6-13(39(36,37)38)4-5-14(11)15;;/h1-10,23-24,29H,(H,36,37,38);;/q;;+1/b25-17-,26-18+;; |
InChI-Schlüssel |
GIGLJZVFHVKHSW-WBTWEOKNSA-N |
SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C(=C1)NNC3=CC(=NN=C4C=C(C=C(C4=O)[N+](=O)[O-])[N+](=O)[O-])C(=O)C=C3O.[Na+].[Fe] |
Synonyme |
Ferrate(1-), 5-2,4-dihydroxy-5-(2-hydroxy-3,5-dinitrophenyl)azophenylazo-2-naphthalenesulfonato(3-)-, sodium |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Bromobis[(1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl]borane](/img/structure/B560757.png)


![3-Cyano-5-[3-[4-(diethylamino)-6-fluoro-1,3,5-triazin-2-yloxy]phenylazo]-1-(2-ethylhexyl)-6-hydroxy-4-methyl-2(1H)-pyridone](/img/structure/B560769.png)
![(4aR,7S,8R,8aR)-8-[2-(furan-3-yl)ethyl]-7,8-dimethyl-4-[[(Z)-2-methylbut-2-enoyl]oxymethyl]-1,2,5,6,7,8a-hexahydronaphthalene-4a-carboxylic acid](/img/structure/B560770.png)


![dimethyl (1'R,3'S,5'R,7'R)-8'-oxospiro[1,3-dithiolane-2,4'-adamantane]-1',3'-dicarboxylate](/img/structure/B560775.png)
